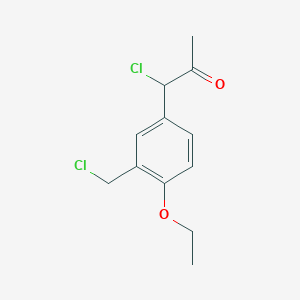
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the reaction of 3-(chloromethyl)-4-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The ethoxy group may influence the compound’s solubility and reactivity, affecting its overall activity.
Comparison with Similar Compounds
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one: This compound has a mercapto group instead of an ethoxy group, which can significantly alter its chemical properties and reactivity.
1-Chloro-3-phenylpropane: This simpler compound lacks the ethoxy and chloromethyl groups, making it less reactive and versatile. The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for various applications.
Properties
Molecular Formula |
C12H14Cl2O2 |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-chloro-1-[3-(chloromethyl)-4-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-16-11-5-4-9(6-10(11)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
CNVNYURKTLKJFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


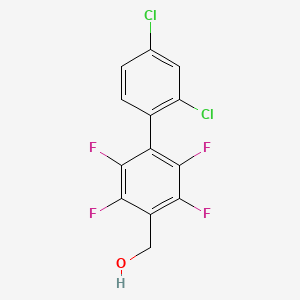

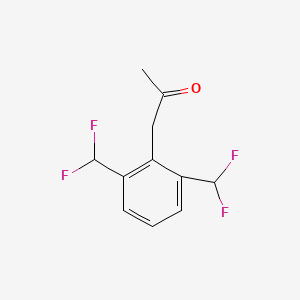
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)

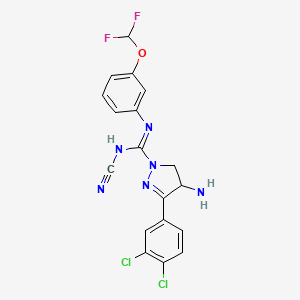
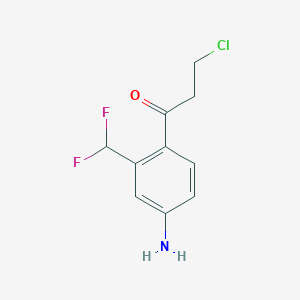

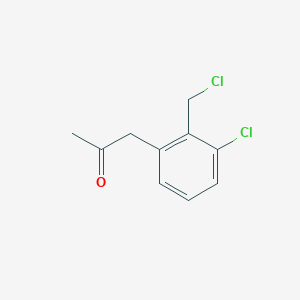

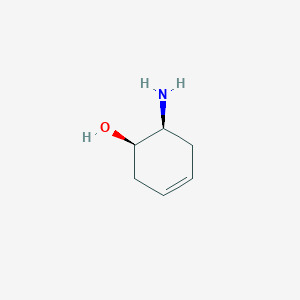
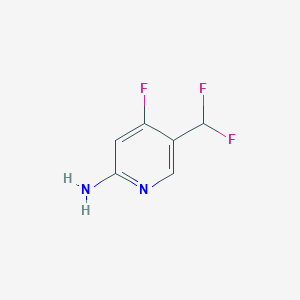
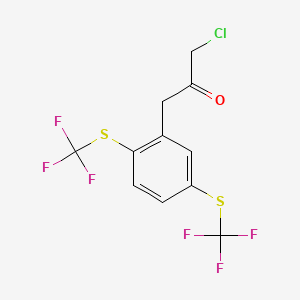
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
